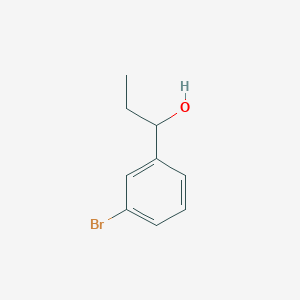![molecular formula C17H23BrClN3O2S B2702813 N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride CAS No. 1327562-97-9](/img/structure/B2702813.png)
N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is characterized by the presence of a bromine atom on the benzo[d]thiazole ring and a morpholinoethyl group attached to the butyramide moiety. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride typically involves a multi-step process:
-
Formation of the Benzo[d]thiazole Core: : The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved by reacting 2-aminothiophenol with a brominated aromatic aldehyde under acidic conditions to form the 6-bromobenzo[d]thiazole intermediate.
-
Attachment of the Butyramide Group: : The next step involves the introduction of the butyramide group. This can be done by reacting the 6-bromobenzo[d]thiazole intermediate with butyryl chloride in the presence of a base such as triethylamine to form the N-(6-bromobenzo[d]thiazol-2-yl)butyramide.
-
Introduction of the Morpholinoethyl Group: : The final step involves the attachment of the morpholinoethyl group. This can be achieved by reacting the N-(6-bromobenzo[d]thiazol-2-yl)butyramide with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate to form the desired compound.
-
Formation of the Hydrochloride Salt: : The compound is then converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the morpholinoethyl group, leading to the formation of N-oxide derivatives.
-
Reduction: : Reduction reactions can occur at the bromine atom, potentially leading to debromination and the formation of the corresponding hydrogenated derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Debrominated derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
-
Industry: : It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.
-
Pathways Involved: : It can influence various cellular pathways, including apoptosis, cell cycle regulation, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride
- N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride
- N-(6-iodobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride
Uniqueness
N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to its molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)butanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN3O2S.ClH/c1-2-3-16(22)21(7-6-20-8-10-23-11-9-20)17-19-14-5-4-13(18)12-15(14)24-17;/h4-5,12H,2-3,6-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKGVANDGSNSCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CCN1CCOCC1)C2=NC3=C(S2)C=C(C=C3)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
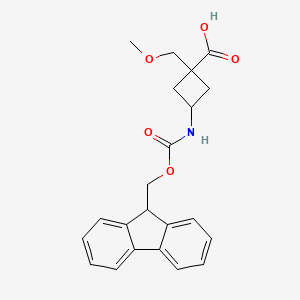
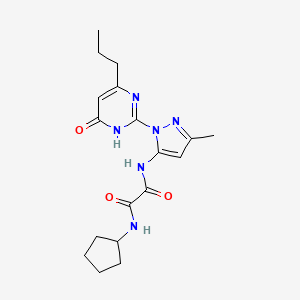
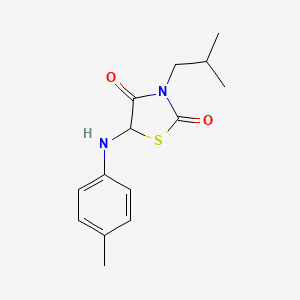
![Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]sulfanylbenzoate](/img/structure/B2702735.png)
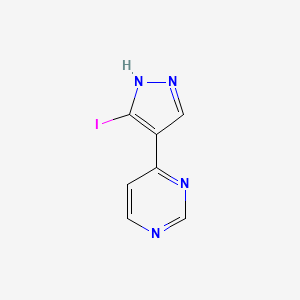
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2702738.png)
![(4-chlorophenyl)[4-(4-ethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2702739.png)
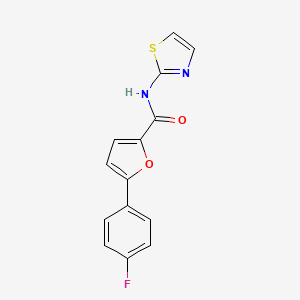
![N-[1-(furan-3-yl)propan-2-yl]-2-methoxybenzamide](/img/structure/B2702744.png)
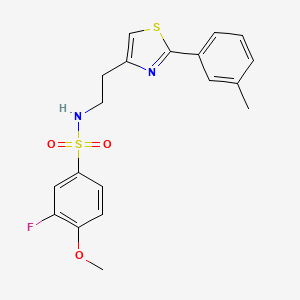
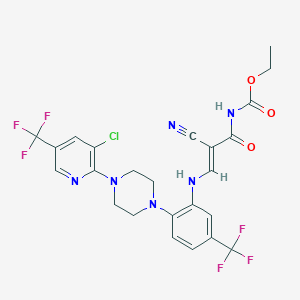
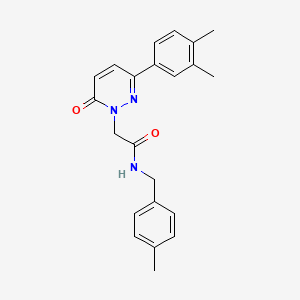
![methyl 3-({[(3,5-dimethylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2702750.png)
